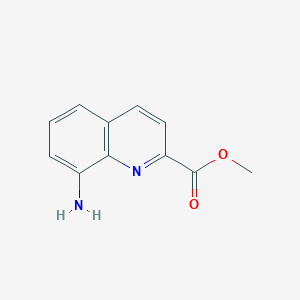

Methyl 8-aminoquinoline-2-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Synthetic and Coordination Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in chemistry. nih.govbohrium.comnih.gov Its prevalence stems from its versatile applications in medicinal chemistry, drug discovery, and materials science. frontiersin.orgresearchgate.net Quinoline and its derivatives are found in numerous natural products, particularly alkaloids, and form the core of many commercially available drugs. nih.govresearchgate.net

In synthetic chemistry, the quinoline ring is a valuable building block. frontiersin.org Chemists have developed a multitude of synthetic methods, from classical cyclization reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses to modern metal-catalyzed and one-pot protocols, to construct this scaffold and its derivatives. frontiersin.orgresearchgate.netrsc.org The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its chemical and physical properties, leading to the creation of a vast library of compounds with diverse applications. frontiersin.orgresearchgate.net

In coordination chemistry, the nitrogen atom in the quinoline ring acts as a Lewis base, enabling it to function as a ligand that can coordinate with metal ions. researchgate.net This property is fundamental to the design of catalysts, chemosensors, and functional materials. arkat-usa.orgnih.gov The rigid structure of the quinoline scaffold provides a predictable framework for constructing complex coordination compounds with specific geometries and electronic properties. acs.org

Strategic Positioning of Amine and Carboxylate Functionalities on the Quinoline Core for Research Applications

The specific arrangement of the amino group at the 8-position and the methyl carboxylate group at the 2-position in Methyl 8-aminoquinoline-2-carboxylate is crucial to its utility in research. This substitution pattern creates a molecule with distinct reactive sites and chelating capabilities.

The 8-amino group is particularly significant. It can act as a powerful directing group in organic synthesis, particularly in C-H bond functionalization reactions. wikipedia.orgnih.govresearchgate.net This allows for highly regioselective modifications of the quinoline ring, enabling the introduction of various functional groups at the C7 or other positions, a process that would otherwise be challenging. researchgate.net Furthermore, the nitrogen of the 8-amino group, in conjunction with the quinoline nitrogen, creates a bidentate chelating site. This N,N-donor arrangement is ideal for coordinating with a variety of metal ions, including transition metals like copper, zinc, nickel, and palladium. arkat-usa.orgsigmaaldrich.com This chelating ability is the foundation for its use in developing chemosensors and metal complexes. arkat-usa.orgpatsnap.com

The methyl carboxylate group at the 2-position (quinaldinate moiety) further enhances the molecule's functionality. The ester can be readily converted into other functional groups, such as amides, through reactions with amines, providing a route to a wider range of derivatives. mdpi.com The presence of the carboxylate group, along with the 8-amino group and the ring nitrogen, allows the molecule to act as a potential tridentate ligand, offering more complex and stable coordination with metal centers.

This strategic placement of functional groups results in a versatile molecule that serves as a valuable precursor and building block in multiple research areas.

Overview of Key Academic Research Trajectories for this compound and Related Derivatives

Research involving this compound and its close analogs is diverse, spanning coordination chemistry, the development of functional materials, and medicinal chemistry.

Coordination Chemistry and Catalysis: A primary research trajectory involves using 8-aminoquinoline (B160924) derivatives as ligands to synthesize novel metal complexes. nih.govacs.org The resulting coordination compounds are investigated for their catalytic activity, photophysical properties, and potential as functional materials. For instance, complexes of 8-aminoquinolines with metals like ruthenium and platinum have been explored for their unique electronic and reactive properties. nih.govacs.org The ability to fine-tune the ligand structure by modifying the amino or carboxylate groups allows for systematic studies of structure-activity relationships in these metal complexes.

Chemosensors: The inherent fluorescence of the quinoline scaffold and its ability to chelate metal ions make 8-aminoquinoline derivatives, including the title compound, excellent candidates for the development of chemosensors. arkat-usa.org Research focuses on designing molecules that exhibit a change in their fluorescence or color upon binding to specific metal ions. patsnap.com These sensors are valuable tools for detecting metal ions in environmental and biological systems. arkat-usa.org

Synthetic Methodology: The 8-aminoquinoline moiety is widely employed as a directing group to facilitate challenging C-H activation and functionalization reactions. nih.govresearchgate.net While this compound itself might be the target of such syntheses, its core structure is emblematic of the substrates used in this field. This line of research aims to develop more efficient and selective methods for building complex organic molecules. researchgate.net

Medicinal Chemistry: The quinoline core is a well-established pharmacophore. nih.gov Derivatives of 8-aminoquinoline, such as the antimalarial drugs primaquine (B1584692) and tafenoquine, have a proven track record in medicine. wikipedia.org Research on new derivatives, including those with a carboxylate at the 2-position, explores their potential as therapeutic agents. Studies have investigated 8-aminoquinoline derivatives for applications in treating Alzheimer's disease and for their antimicrobial properties. nih.govnih.gov The synthesis of hybrid molecules, combining the 8-aminoquinoline scaffold with other bioactive fragments, is an active area of investigation aimed at developing multifunctional drug candidates. nih.gov

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 8-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVOLPKNEJWEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC=C2N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 8 Aminoquinoline 2 Carboxylate Derivatives

Regioselective Synthesis Strategies for Quinoline-2-carboxylates

The synthesis of specifically substituted quinoline-2-carboxylates relies on precise control of regioselectivity, either by directing incoming functional groups to the desired position on an existing quinoline (B57606) scaffold or by building the ring in a manner that pre-installs the substituents at the correct locations.

A primary strategy to introduce the C8-amino group is through the nucleophilic amination of an 8-halogenated quinoline precursor, such as methyl 8-bromoquinoline-2-carboxylate. This transformation is typically achieved via transition-metal-catalyzed cross-coupling reactions, most notably variations of the Ullmann condensation and Buchwald-Hartwig amination.

The successful coupling of an amine with an aryl halide is highly dependent on the catalyst system employed. Copper- and iron-based catalysts are of significant interest due to their high efficiency and economic advantages.

Copper-Catalyzed Systems: The Ullmann condensation and its modern iterations represent a cornerstone of C-N bond formation. wikipedia.org While traditional Ullmann reactions required harsh conditions with stoichiometric copper powder, contemporary methods use soluble copper(I) or copper(II) salts in catalytic amounts, paired with a ligand. Ligands stabilize the copper center, increase solubility, and facilitate the catalytic cycle. While a wide array of ligands, including phenanthrolines and diamines, are common, acetylacetonate (B107027) ligands are also utilized in soluble copper catalyst systems. wikipedia.org Copper(II) acetylacetonate, for instance, can serve as a stable precatalyst that is reduced in situ to the active copper(I) species. These catalysts are effective for Goldberg-type reactions (the amination of aryl halides), which are alternatives to palladium-catalyzed methods. wikipedia.org

Iron-Catalyzed Systems: Iron catalysts have emerged as a cost-effective and low-toxicity alternative to palladium and copper for cross-coupling reactions. While iron-catalyzed halogenation of 8-amidoquinolines has been documented nih.govnih.gov, its use in the direct amination of 8-haloquinolines is a developing area. Iron(III) salts, such as FeBr₃, have been used to catalyze the radical amination of electron-rich phenols, demonstrating their capacity to facilitate C-N bond formation. chemrxiv.org The mechanism often involves single-electron transfer (SET) pathways. nih.gov The application of iron acetylacetonate would follow similar principles, providing a source of iron that can engage in the catalytic cycle.

Table 1: Comparison of Catalyst Systems for Aryl Amination This table presents a conceptual comparison based on general findings in cross-coupling literature.

| Catalyst System | Typical Precursors | Common Ligands | Temperature | Key Advantages |

| Copper-based | CuI, Cu₂O, Cu(OAc)₂, Cu(acac)₂ | 1,10-Phenanthroline, DMEDA, Acetylacetonate | High (100-210 °C) | Low cost, effective for Ullmann-type reactions. wikipedia.orgmdpi.com |

| Iron-based | FeCl₃, Fe(acac)₃, FeBr₃ | Often ligand-free or simple ligands | Moderate to High | Very low cost, low toxicity, novel reactivity. chemrxiv.org |

| Palladium-based | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald/Hartwig phosphine (B1218219) ligands | Room Temp to High | High efficiency, broad scope, mild conditions. sigmaaldrich.com |

The outcome of catalyzed amination reactions is profoundly influenced by the choice of solvent and base.

Solvent Effects: Traditional Ullmann-type reactions necessitate high-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) to achieve the high temperatures required for the reaction to proceed. wikipedia.org The solvent's ability to dissolve the reactants and catalyst intermediates is critical. In modern catalyzed systems, solvents such as toluene, dioxane, or DMF are commonly employed. nih.gov The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and thus affect the reaction rate and yield.

Base Effects: The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine nucleophile to generate the more reactive amide species. mdpi.com The strength and solubility of the base can determine the reaction's success. Strong, non-nucleophilic bases are often preferred. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.com Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also proven effective. nih.gov The selection of the base must be compatible with the substrates and catalyst system to prevent side reactions and catalyst deactivation.

Table 2: Influence of Solvent and Base on a Model Ullmann Ether Synthesis Data adapted from a study on copper-catalyzed O-arylation, illustrating principles applicable to C-N coupling.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cs₂CO₃ | DMF | 120 | 92 |

| 2 | K₂CO₃ | DMF | 120 | 85 |

| 3 | K₃PO₄ | DMF | 120 | 88 |

| 4 | Cs₂CO₃ | Dioxane | 110 | 75 |

| 5 | Cs₂CO₃ | Toluene | 110 | 68 |

| Reference: General findings on Ullmann-type couplings. researchgate.net |

An alternative to functionalizing a pre-existing ring is to construct the quinoline skeleton from simpler precursors, a strategy that allows for the incorporation of desired substituents from the outset.

Several classic named reactions provide powerful routes to the quinoline core.

Skraup Synthesis: This is the archetypal reaction for synthesizing quinolines, first reported in 1880. numberanalytics.com In its classic form, it involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent. numberanalytics.comwikipedia.org The reaction proceeds through several steps:

Acid-catalyzed dehydration of glycerol to form the α,β-unsaturated aldehyde, acrolein. numberanalytics.compharmaguideline.com

Michael-type conjugate addition of the aniline to acrolein.

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.

Dehydration and subsequent oxidation of the 1,2-dihydroquinoline (B8789712) intermediate to yield the aromatic quinoline. numberanalytics.com

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are used directly instead of generating acrolein in situ from glycerol. wikipedia.orgiipseries.org This method allows for the synthesis of a wider variety of substituted quinolines. synarchive.comacs.org

Friedländer Synthesis: This reaction is particularly useful for preparing quinolines with substitution at the 2- and 3-positions. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester). wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and proceeds via an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org This method is highly valuable for directly synthesizing quinoline-2-carboxylate esters.

The harsh conditions of the Skraup synthesis necessitate careful control through specific reagents that serve distinct functions.

Oxidizing Agents: The final step of the Skraup and related syntheses is the aromatization of a dihydroquinoline intermediate. numberanalytics.com This requires an oxidizing agent. The original procedure often uses nitrobenzene, which can conveniently be the nitro-compound corresponding to the aniline starting material. numberanalytics.comwikipedia.org As the reaction progresses and the aniline is consumed, the nitrobenzene is reduced, in turn oxidizing the dihydroquinoline. google.com Arsenic acid (H₃AsO₄) is another potent oxidizing agent used for this purpose and is reported to result in a less violent reaction than nitrobenzene. wikipedia.org

Moderating Agents: The Skraup reaction is notoriously vigorous and can become uncontrollably exothermic. orgsyn.org To temper this, a moderating agent is typically added. The most common moderator is ferrous sulfate (B86663) (FeSO₄). wikipedia.org While its exact role has been debated, it is believed to act as an oxygen carrier, smoothing the oxidation process and extending the reaction over a longer period, which prevents dangerous runaways and improves safety and yield. orgsyn.orgchempedia.info Other substances, such as boric acid or acetic acid, have also been used to moderate the reaction's violence. orgsyn.org

Esterification and Functional Group Interconversion Strategies on the Quinoline Core

The synthesis of Methyl 8-aminoquinoline-2-carboxylate can be efficiently achieved by performing key transformations on a pre-existing quinoline ring. This approach relies on the strategic introduction and interconversion of functional groups at the desired positions.

A primary method for introducing the methyl ester is the Fischer-Speier esterification . This reaction involves treating the corresponding 8-aminoquinoline-2-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the formation of the methyl ester product. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride intermediate by treatment with reagents like thionyl chloride (SOCl₂). ajchem-a.com This intermediate readily reacts with methanol to yield the desired ester, often under milder conditions than direct esterification.

A critical functional group interconversion (FGI) in this synthesis is the formation of the 8-amino group, which is typically accomplished via the reduction of a corresponding 8-nitroquinoline (B147351) precursor. The reduction of the nitro group is a well-established and reliable transformation. A common and mild method involves the use of iron powder in the presence of an acid, such as acetic acid (Fe/AcOH), which selectively reduces the nitro group without affecting other functionalities like the ester. mdpi.com Another powerful technique is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. vanderbilt.edu These reductive methods are often performed as the final step in the synthesis, as the starting material, methyl 8-nitroquinoline-2-carboxylate, can be prepared through various ring-forming reactions.

Catalytic Approaches in Quinoline-2-carboxylate Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct complex molecular architectures efficiently and selectively. The formation of the quinoline-2-carboxylate skeleton is well-suited to transition metal-catalyzed reactions, which can build the heterocyclic core in a single or tandem step from simpler starting materials.

Copper-Catalyzed Syntheses: Copper catalysts have proven effective for the synthesis of quinoline-2-carboxylate derivatives under mild conditions. One notable method involves a copper-catalyzed tandem reaction that sequentially combines an intermolecular addition of alkynes onto imines, followed by an intramolecular ring closure. acs.org This process, often utilizing Cu(OTf)₂ as the catalyst, can proceed efficiently at room temperature. acs.org The proposed mechanism involves a Grignard-type addition to the imine followed by a Friedel-Crafts-type alkenylation to complete the cyclization, forming the quinoline ring directly. acs.org

Palladium-Catalyzed Syntheses: Palladium catalysis offers a versatile toolkit for quinoline synthesis. A one-pot method involves the reaction of readily available 2-amino aromatic ketones with alkynes, catalyzed by a palladium complex, to furnish polysubstituted quinolines. rsc.org Another strategy is the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols, which can proceed without the need for additional acids or bases. rsc.org Furthermore, palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines provides a direct route to diverse quinoline derivatives and is a system that can be readily scaled up. mdpi.com

Other Transition Metals: Rhodium catalysts have also been employed for the regioselective synthesis of quinoline carboxylates. These methods can proceed via ortho-C–H bond activation of aniline derivatives followed by a cyclization cascade with alkynyl esters. mdpi.com

Interactive Table: Catalytic Systems for Quinoline-2-Carboxylate Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂ | Imines and Alkynes | Tandem Grignard-type addition/Friedel-Crafts cyclization; proceeds at room temperature. | acs.org |

| Pd(OAc)₂ / Ligand | 2-Amino Aromatic Ketones and Alkynes | One-pot synthesis of polysubstituted quinolines. | rsc.org |

| Pd Catalyst | Aryl Allyl Alcohols and Anilines | Oxidative cyclization with no required acid or base additives. | rsc.org |

| Pd(OAc)₂ / 2,4,6-Collidine / Brønsted acid | Aliphatic Alcohols and Anilines | Aerobic oxidative aromatization with demonstrated gram-scale feasibility. | mdpi.com |

| Rhodium Catalyst / Copper(II) Oxidant | Anilines and Alkynyl Esters | Cascade C-H activation and heteroannulation under mild conditions. | mdpi.com |

The key amino and carboxylate functional groups can be introduced either by modifying a pre-formed quinoline or, more efficiently, by incorporating them during the ring-construction process using oxidative or reductive steps.

Oxidative Introduction of the Carboxylate Group: A classic approach to forming a quinoline-2-carboxylic acid involves the oxidation of a 2-methylquinoline (B7769805) precursor. nih.gov However, this often requires harsh oxidizing agents. More advanced methods construct the ester functionality directly. For instance, a facile synthesis of quinoline-2-carboxylate esters can be achieved through the aerobic oxidation of alkyl 4-anilinocrotonates. nih.gov This reaction uses a catalytic amount of a radical cation salt to oxidize a C-H bond, initiating a domino cyclization that yields the desired quinoline ester under mild, aerobic conditions. nih.gov

Reductive Introduction of the Amine Group: The introduction of the amino group is most commonly achieved via the reduction of a nitro group precursor. The Friedländer synthesis, a powerful method for quinoline formation, can be adapted into a one-pot domino reaction. mdpi.com In this approach, a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde (B1207257) using reagents like iron in acetic acid. mdpi.comrsc.org This highly reactive amino-aldehyde immediately condenses with an active methylene (B1212753) compound (such as a β-keto-ester) to form the quinoline ring. mdpi.com This reductive cyclization avoids the need to handle the often-unstable 2-aminobenzaldehyde intermediates and tolerates a wide range of functional groups. mdpi.com

Principles of Process Optimization and Scalability in Quinoline-2-carboxylate Synthesis

Transitioning a synthetic route from laboratory-scale discovery to large-scale production requires a focus on efficiency, cost, safety, and sustainability. The synthesis of quinoline-2-carboxylates can be optimized using several key principles.

Catalyst Selection and Recyclability: For large-scale synthesis, the cost and efficiency of the catalyst are paramount. The use of inexpensive and robust catalysts is preferred. Furthermore, the ability to recover and reuse the catalyst is a major consideration for process economy and sustainability. Heterogeneous catalysts, such as graphene oxide or polymer-supported phosphazene bases (BEMP), offer a significant advantage as they can be easily removed from the reaction mixture by simple filtration. mdpi.comnih.govnih.gov An even more advanced approach involves the use of magnetically retrievable catalysts, such as copper complexes immobilized on silica-coated ferrite (B1171679) nanoparticles, which can be separated using an external magnet and reused multiple times without a significant loss of activity. nih.gov

Optimization of Reaction Conditions: The scalability of a reaction is heavily influenced by its conditions. Methods that operate at or near room temperature reduce energy consumption and simplify reactor requirements. acs.org The use of microwave irradiation can dramatically decrease reaction times, which is beneficial for increasing throughput. mdpi.com While initially a lab-scale technique, microwave chemistry is being increasingly adapted to continuous flow systems for scalable production. mdpi.com The choice of solvent is also critical; greener solvents are preferred, and in some cases, reactions can be performed under solvent-free conditions, further improving the environmental profile of the synthesis. nih.gov The successful demonstration of a synthesis at the gram-scale is a strong indicator of its potential for industrial application. mdpi.comresearchgate.net

Methyl 8 Aminoquinoline 2 Carboxylate As a Directing Group in C H Functionalization Research

Directed C(sp²)-H Functionalization with 8-Aminoquinoline (B160924) AnaloguesNo literature is available for Methyl 8-aminoquinoline-2-carboxylate.

Olefination and Alkenylation Methodologies

The introduction of carbon-carbon double bonds via olefination and alkenylation represents a powerful tool for molecular construction. The 8-aminoquinoline directing group has been instrumental in developing regioselective methods for these transformations. Palladium catalysis, in particular, has been widely employed.

For instance, a stereospecific, palladium-catalyzed protocol has been developed for the C3-alkenylation of proline derivatives that carry the 8-aminoquinoline directing group. chemrxiv.org This method utilizes vinyl iodides bearing a range of aliphatic, aromatic, and heteroaromatic substituents to yield the corresponding C3-alkenylated products in good to high yields. chemrxiv.org Similarly, Heck-type coupling reactions have been successfully accomplished using copper-catalyzed strategies employing the 8-aminoquinoline auxiliary, demonstrating good stereo- and regioselectivity. researchgate.net

Research has also extended to the vinylic C-H arylation of complex scaffolds, such as those derived from the terpene myrtenal, using an 8-aminoquinoline directing group. nih.govacs.org This approach allows for the incorporation of diverse aryl groups prior to further synthetic manipulations. nih.govacs.org The versatility of the 8-aminoquinoline auxiliary is further highlighted by its use in the hydroalkenylation of alkynes, where it controls the regioselectivity of the carbopalladation step. researchgate.net

Table 1: Examples of 8-Aminoquinoline Directed Olefination/Alkenylation

| Catalyst System | Substrate Type | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / AgOAc | Proline Derivative | Vinyl Iodides | Stereospecific C(sp³)–H alkenylation | chemrxiv.org |

| Copper-based | Various | Alkenes | Heck-type coupling with good stereoselectivity | researchgate.net |

| Pd(OAc)₂ / AgOAc | Myrtenal Derivative | Aryl Iodides | Vinylic C(sp²)–H arylation on a complex scaffold | nih.govacs.org |

| Palladium-based | Aliphatic Carboxamides | Alkynes | Controls regioselectivity of hydroalkenylation | researchgate.net |

Selenylation and Other Heteroatom Functionalizations (e.g., Sulfur)

Beyond carbon-carbon bond formation, the 8-aminoquinoline directing group facilitates the introduction of heteroatoms at C-H positions. This has been effectively demonstrated for selenylation and sulfenylation reactions.

An efficient copper-catalyzed method for the arylselenylation of inert C-H bonds in arenes and heteroarenes has been developed using the 8-aminoquinoline directing group and diselenides as the selenium source. acs.org This reaction is scalable and shows broad functional group tolerance, delivering diarylselenides in very high yields. acs.org The utility of this method was showcased in the synthesis of a thiophene-fused selenochromone. acs.org

Similarly, direct sulfenylation at the C(sp³)-H bond has been achieved under the action of sodium sulfinate, guided by the 8-aminoquinoline group. researchgate.net Palladium and copper co-catalysis has also been employed for reactions with disulfides and diselenides, expanding the scope of these heteroatom functionalization reactions. researchgate.net The 8-aminoquinoline auxiliary is exceptionally versatile, enabling direct arylation, alkylation, amination, etherification, and sulfenylation of C-H bonds. nih.gov

Table 2: 8-Aminoquinoline Directed Heteroatom Functionalization

| Catalyst System | Functionalization | Reagent | Substrate Scope | Reference |

|---|---|---|---|---|

| Copper-based | Selenylation | Diselenides | Arenes and Heteroarenes | acs.org |

| Not specified | Sulfonylation | Sodium Sulfinate | Aliphatic C(sp³)–H bonds | researchgate.net |

| Palladium/Copper | Selenylation | Diselenides | Arenes and Heteroarenes | researchgate.net |

| Palladium/Copper | Sulfenylation | Disulfides | Arenes and Heteroarenes | researchgate.net |

Sequential and Multiple C-H Functionalization Events for Complex Molecule Assembly

A significant advantage of the robust 8-aminoquinoline directing group is its ability to remain intact through multiple reaction steps, allowing for sequential C-H functionalization. This strategy provides a powerful pathway for the rapid assembly of complex molecules from simple precursors.

Researchers have demonstrated sequential C-H functionalization where an initial C-H arylation is followed by a C-H olefination. researchgate.net This was achieved by first installing an aryl group from an aryne precursor, followed by the addition of methylacrylate or acrylonitrile (B1666552) to achieve olefination, all guided by the same 8-aminoquinoline auxiliary. researchgate.net Such strategies hold immense potential for diversifying biomass-derived synthetic precursors and structurally elaborating complex natural product scaffolds. nih.gov The development of these sequential methods streamlines synthetic routes, making them more atom- and step-economical for building molecular complexity. researchgate.net

Directed C(sp³)-H Functionalization Mediated by 8-Aminoquinoline Scaffolds

The activation of C(sp³)-H bonds, which are typically less reactive than their C(sp²) counterparts, is a major achievement in synthetic chemistry. The 8-aminoquinoline directing group has been pivotal in advancing this field, enabling functionalization of aliphatic C-H bonds in a variety of substrates. researchgate.netnih.gov

Selective Activation of Aliphatic C-H Bonds in Substrates

The 8-aminoquinoline auxiliary has proven highly effective in directing transition metals like palladium, nickel, and copper to activate primary and secondary aliphatic C-H bonds. nih.govchemrxiv.org This has enabled the direct alkylation and arylation of unactivated C(sp³)-H bonds in aliphatic carboxylic acid derivatives. researchgate.netnih.gov

Nickel-catalyzed systems have been studied mechanistically, revealing the role of paramagnetic Ni(II) species in the C(sp³)-H activation process. chemrxiv.org These studies provide insight into how additives like carboxylic acids can lower the C-H activation barrier. chemrxiv.org Copper-mediated C(sp³)-H functionalization has been shown to work for substrates with linear alkyl chains, tolerating various functional groups. researchgate.net While primary C(sp³)-H bonds can be functionalized effectively, reactions at secondary C(sp³)-H bonds have also been achieved, although sometimes in lower yields. nih.gov

Stereoselective C(sp³)-H Functionalization Approaches

A key challenge in C(sp³)-H functionalization is controlling the stereochemistry at the newly formed stereocenter. The 8-aminoquinoline directing group has been successfully employed in developing stereoselective and stereospecific methodologies.

For example, a palladium-catalyzed C3-alkenylation of a proline derivative proceeds stereospecifically, demonstrating that the configuration of the starting material dictates the product's stereochemistry. chemrxiv.org Diastereoselective arylation has also been achieved in amino acid derivatives, such as those of phenylalanine, lysine, and leucine, affording products as single diastereomers. nih.gov Furthermore, stereoselective alkoxycarbonylation of both methyl and methylene (B1212753) C(sp³)-H bonds has been reported using a palladium catalyst, compatible with a broad range of aliphatic carboxamides. acs.org These methods are crucial for synthesizing unnatural amino acids and other chiral building blocks. acs.org

Directing Group Cleavage and Subsequent Diversification Strategies for this compound Products

While the 8-aminoquinoline group is a powerful tool for C-H activation, its efficient removal is crucial for its practical application in synthesis. nih.govnih.gov The robust amide bond it forms can be challenging to cleave, which could otherwise limit the synthetic utility of the method. nih.gov

Several strategies have been developed to address this challenge. One effective method involves a simple oxidative deprotection protocol. nih.gov This process converts the stable amide into a more labile imide, which can then be cleaved in a one-pot fashion to yield the desired carboxylic acids or amides. nih.gov Other methods for removing the 8-aminoquinoline auxiliary have also been reported, providing access to different product configurations. For example, in the context of C-H alkenylated proline derivatives, two distinct removal methods were developed to access both cis- and trans-configured carboxylic acid products. chemrxiv.org The development of mild and versatile cleavage protocols significantly enhances the value of the 8-aminoquinoline directing group, allowing chemists to harness its power for C-H functionalization and then efficiently remove it to reveal the final desired product. nih.govunivie.ac.at

Efficient Methods for Auxiliary Removal (e.g., Acidic Hydrolysis, Transamidation)

The cleavage of the robust amide bond formed between the substrate and the 8-aminoquinoline auxiliary can be challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. nih.govnih.govnih.gov This has spurred significant research into developing both traditional and novel methods for its removal.

Standard hydrolytic methods, employing strong acids or bases, are commonly used. For instance, basic hydrolysis using sodium hydroxide (B78521) (NaOH) in ethanol (B145695) (EtOH) has been successfully employed to cleave the auxiliary and yield the corresponding carboxylic acid. nih.gov However, the stability of the amide bond often necessitates severe reaction conditions. nih.gov

To address the limitations of standard hydrolysis, several innovative and milder strategies have been developed:

Oxidative Deprotection: One effective method involves an initial oxidation step to render the amide bond more susceptible to cleavage. A protocol using ozonolysis rapidly converts the 8-aminoquinoline amide into a more labile imide intermediate. This intermediate can then be easily cleaved in a one-pot fashion to furnish either carboxylic acids or new amides under mild conditions. nih.gov

One-Pot Transamidation: A significant advancement is the development of an efficient, one-pot transamidation procedure. This method involves the N-Boc protection of the 8-aminoquinoline amide. The introduction of the bulky tert-butyloxycarbonyl (Boc) group activates the amide's C(acyl)-N bond by distorting its geometry, which lowers the amidic resonance energy. This activation facilitates a palladium-catalyzed transamidation with a variety of aryl and alkyl amines in excellent yields under user-friendly conditions. nih.gov A key advantage is the potential to recycle the 8-aminoquinoline auxiliary after its removal. nih.gov

The table below summarizes various reported methods for the removal of the 8-aminoquinoline auxiliary.

Table 1: Selected Methods for 8-Aminoquinoline Auxiliary Removal

| Method | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Basic Hydrolysis | NaOH, EtOH | Carboxylic Acid | nih.gov |

| Oxidative Cleavage | 1. O₃; 2. Hydrolysis or Aminolysis | Carboxylic Acid or Amide | nih.gov |

| One-Pot Transamidation | Boc₂O, Pd-catalyst, Amine | Amide | nih.gov |

| Aminolysis | Pyrrolidine, Toluene, 65 °C | Amide | researchgate.net |

Post-Functionalization Transformations to Access Diverse Chemical Scaffolds

The primary goal of removing the directing group is to unveil a functional handle—typically a carboxylic acid, ester, or amide—that can serve as a versatile precursor for further synthetic elaboration. nih.govsemanticscholar.org This strategy allows chemists to leverage the precision of C-H functionalization to install key structural motifs and then use well-established synthetic transformations to build molecular complexity.

A compelling example of this approach involves the C-H arylation of a substrate derived from myrtenal, an inexpensive terpene. nih.gov After the introduction of a desired aryl group using the 8-aminoquinoline directing group, the auxiliary is removed via basic hydrolysis to yield a carboxylic acid. This functionalized intermediate is not the final target but a stepping stone. Subsequent oxidative cleavage of a C=C bond within the molecule's scaffold via ozonolysis leads to the formation of a chiral cyclobutane (B1203170) keto acid, a valuable and complex molecular architecture. nih.gov

This two-stage approach—C-H functionalization followed by auxiliary removal and subsequent transformation—demonstrates the power of the directing group strategy to access diverse and valuable chemical scaffolds that would be difficult to synthesize using other methods. nih.gov The initial C-H functionalization provides a platform for installing a wide range of substituents, and the liberated carboxylic acid (or its derivative) acts as a gateway to a multitude of other molecular families. nih.govrsc.org

The table below illustrates an example of a post-functionalization transformation.

Table 2: Example of Post-Functionalization Transformation

| C-H Functionalized Intermediate (After Auxiliary Removal) | Transformation | Final Chemical Scaffold | Reference |

|---|---|---|---|

| Arylated Carboxylic Acid from Myrtenal | Ozonolysis-based Oxidative Ring Opening | Chiral Cyclobutane Keto Acid | nih.gov |

Coordination Chemistry and Metal Complexation of Methyl 8 Aminoquinoline 2 Carboxylate Ligands

Design Principles for Metal-Chelating Quinoline-2-carboxylates

The design of metal-chelating ligands based on the quinoline (B57606) framework is a well-established strategy in coordination chemistry. The fundamental principle lies in the strategic placement of donor atoms that can form stable chelate rings with a metal ion. For quinoline-2-carboxylates, the primary chelating motif involves the nitrogen atom of the quinoline ring and an oxygen atom from the carboxylate group at the 2-position. This arrangement creates a stable five-membered chelate ring upon coordination to a metal center.

The inclusion of an amino group at the 8-position, as in the case of Methyl 8-aminoquinoline-2-carboxylate, introduces an additional donor site. This transforms the ligand from a potentially bidentate to a tridentate chelator. The design principle here is to enhance the stability and influence the coordination geometry of the resulting metal complex through the chelate effect provided by multiple binding sites. The relative positions of the quinoline nitrogen, the carboxylate oxygen, and the amino nitrogen are crucial in determining the thermodynamic stability and the stereochemistry of the metal complexes formed.

Formation of Metal-Quinoline Complexes

The formation of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The nature of the metal ion, the counter-anion, the solvent, and the reaction conditions all play a significant role in the stoichiometry and structure of the resulting complex.

Role of the Amine and Carboxylate Groups in Bidentate and Polydentate Chelation

Based on studies of related compounds, the This compound ligand is expected to exhibit versatile coordination modes. The primary and most anticipated mode is as a tridentate N,N,O-donor ligand. In this scenario, the metal ion would be coordinated by the nitrogen atom of the quinoline ring, the nitrogen atom of the 8-amino group, and one of the oxygen atoms of the 2-carboxylate group. This would lead to the formation of two stable five-membered chelate rings.

However, other coordination behaviors are also plausible depending on the metal ion's size, preferred coordination number, and the steric constraints of the ligand. For instance, the ligand could act as a bidentate chelator in several ways:

N,N-bidentate: Utilizing the quinoline nitrogen and the 8-amino nitrogen, similar to the coordination of 8-aminoquinoline (B160924) itself. In this case, the methyl carboxylate group would remain uncoordinated or could interact with an adjacent metal center in a bridging fashion.

N,O-bidentate: Involving the quinoline nitrogen and the carboxylate oxygen, a common mode for quinoline-2-carboxylic acids and their esters. Here, the 8-amino group might not coordinate to the same metal center due to steric hindrance or may engage in intermolecular hydrogen bonding.

The ester functionality of the carboxylate group is less likely to coordinate directly to a hard metal ion compared to a deprotonated carboxylate group. However, the carbonyl oxygen can still act as a donor atom, particularly with softer metal ions.

Characterization of Coordination Geometries and Ligand Field Effects

The coordination of this compound to a transition metal ion would result in a variety of coordination geometries, largely dictated by the metal's electronic configuration and the ligand's denticity. For a tridentate coordination mode, octahedral or distorted octahedral geometries are expected for metal ions like Co(II), Ni(II), and Cu(II), with the remaining coordination sites occupied by solvent molecules or other ancillary ligands. rsc.org For instance, complexes of 8-amino-2-methylquinoline with nickel(II) have been shown to form high-spin octahedral complexes. rsc.org

The ligand field created by the N,N,O-donor set would influence the electronic properties of the metal center. The spectrochemical series suggests that the amine and quinoline nitrogens would impose a stronger ligand field than the carboxylate oxygen. This would lead to specific d-orbital splitting patterns, which can be probed by electronic spectroscopy. The ligand field effects are crucial in determining the magnetic properties and color of the resulting complexes.

Spectroscopic Probes for Metal-Ligand Interactions (e.g., NMR, UV-Vis, Fluorescence)

Several spectroscopic techniques would be invaluable in characterizing the metal complexes of this compound.

NMR Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the ligand's coordination environment. Upon complexation, chemical shifts of the protons and carbons near the coordination sites would be expected to change significantly. For instance, a downfield shift of the quinoline and amine protons would indicate their involvement in coordination.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would reveal ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. These transitions provide insights into the coordination geometry and the nature of the metal-ligand bonding. Studies on related 8-hydroxyquinoline (B1678124) complexes have shown that the position of functional groups can weaken or enhance the formation of metal complexes, which is reflected in their UV-Vis spectra. nih.gov

Fluorescence Spectroscopy: Quinoline derivatives are often fluorescent, and their emission properties are typically sensitive to metal ion coordination. Chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHEQ) can be observed upon complex formation. This property is highly dependent on the nature of the metal ion and the rigidity of the resulting complex.

| Spectroscopic Technique | Expected Observations upon Complexation of this compound |

| ¹H NMR | Downfield shifts of protons on the quinoline ring and the amino group. |

| ¹³C NMR | Shifts in the carbon signals of the quinoline ring and the carboxylate group. |

| UV-Vis | Appearance of new charge transfer bands (LMCT/MLCT) and shifts in the intra-ligand π-π* transitions. For transition metals, d-d transition bands would be observed. |

| Fluorescence | Quenching or enhancement of the ligand's native fluorescence depending on the metal ion. |

Supramolecular Architectures and Self-Assembly Processes

The presence of both hydrogen bond donors (the amino group) and acceptors (the quinoline nitrogen and the carboxylate oxygens) in this compound makes it an excellent candidate for constructing intricate supramolecular architectures through self-assembly.

Hydrogen Bonding Interactions in Crystal Engineering of Quinoline Adducts

In the solid state, the uncoordinated ligand or its metal complexes would be expected to participate in extensive hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, forming interactions with the carboxylate oxygen atoms or the quinoline nitrogen of neighboring molecules. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

In the context of crystal engineering, these hydrogen bonding interactions are predictable and can be used to design specific solid-state structures. nih.gov The formation of co-crystals with other molecules containing complementary hydrogen bonding functionalities is also a strong possibility. The interplay between coordination bonds and hydrogen bonds would ultimately dictate the final crystal packing of any metal complex of this ligand. Studies on related 8-aminoquinoline derivatives have demonstrated the formation of supramolecular structures through hydrogen bonds and π-π stacking interactions. mdpi.com

| Functional Group | Hydrogen Bonding Role | Potential Supramolecular Motifs |

| **8-Amino Group (-NH₂) ** | Donor | N-H···O (with carboxylate), N-H···N (with quinoline) |

| Quinoline Nitrogen | Acceptor | N···H-N (with amino group) |

| Carboxylate Group (-COOCH₃) | Acceptor (carbonyl oxygen) | O···H-N (with amino group) |

Role of π-π Stacking and Other Non-Covalent Interactions in Supramolecular Network Formation

The construction of intricate supramolecular networks from molecular building blocks is profoundly influenced by a variety of non-covalent interactions. In the case of metal complexes involving ligands like this compound, these interactions, particularly π-π stacking, play a crucial role in dictating the final three-dimensional architecture. The planar, aromatic nature of the quinoline ring system provides an ideal platform for such interactions, which, although individually weak, collectively contribute significantly to the stability and organization of the crystal lattice.

Detailed structural analyses of coordination compounds containing quinoline moieties reveal the prevalence of π-π stacking. These interactions typically occur between the electron-rich aromatic rings of adjacent ligands, leading to the formation of extended one-, two-, or three-dimensional structures. The mode of stacking can vary, with common arrangements including face-to-face and offset or slipped-stacking. The specific geometry is often influenced by the steric and electronic effects of the substituents on the quinoline ring, as well as the coordination geometry of the metal center. For instance, in a mononuclear mercury(II) complex with a related ligand, methyl 2-(quinolin-8-yloxy)acetate, intermolecular face-to-face π–π stacking interactions are observed between the quinoline rings of centrosymmetrically related molecules, with a centroid–centroid distance of 3.563 (9) Å. researchgate.net Similarly, in a 2-chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline compound, the crystal packing is stabilized by π–π stacking interactions between the benzene (B151609) rings of the quinoline systems of adjacent molecules, with a centroid-to-centroid distance of 3.5913 (8) Å. nih.gov

Beyond π-π stacking, other non-covalent forces are instrumental in the assembly of supramolecular networks. Hydrogen bonding, for example, is a powerful directional tool in crystal engineering. The amino group at the 8-position and the carbonyl oxygen of the methyl carboxylate group in this compound are potential hydrogen bond donors and acceptors, respectively. These groups can engage in intermolecular hydrogen bonding with each other, with solvent molecules, or with counter-ions, further reinforcing the supramolecular structure. In the crystal structure of methyl-3-aminothiophene-2-carboxylate, a related molecule with amino and carboxylate functionalities, N–H⋯O and N–H⋯N hydrogen bonds are key to stabilizing the crystal packing. mdpi.com

Rational Design of Supramolecular Synthons

The concept of supramolecular synthons is a cornerstone of crystal engineering, providing a powerful strategy for the rational design and construction of complex, functional supramolecular architectures. A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The predictable and robust nature of certain non-covalent interactions allows for the design of molecular building blocks that will reliably assemble in a predetermined fashion.

In the context of this compound and its metal complexes, the ligand itself can be considered a versatile building block for the generation of specific supramolecular synthons. The strategic placement of the amino and methyl carboxylate functional groups on the quinoline scaffold provides well-defined sites for directional interactions. The bidentate N,N-chelation of the 8-aminoquinoline moiety to a metal center creates a stable coordination complex, which can then act as a larger, more complex node in a supramolecular network.

The rational design of synthons based on this ligand would involve considering the predictable patterns of non-covalent interactions. For example, the amino group can be expected to form robust N-H···O or N-H···N hydrogen bonds. The aromatic quinoline ring is a reliable participant in π-π stacking interactions. By selecting appropriate co-ligands, counter-ions, or solvent systems, it is possible to guide the assembly process towards a desired network topology. For instance, the use of a co-ligand with complementary hydrogen bonding sites could lead to the formation of a specific hydrogen-bonded synthon that connects the primary metal-ligand complexes.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to analyze and predict the strength and directionality of these interactions, aiding in the a priori design of supramolecular synthons. researchgate.net By understanding the energetic favorability of different interaction motifs, researchers can make more informed choices in the selection of molecular components to achieve a target supramolecular structure.

The following table summarizes key non-covalent interactions that can be exploited in the rational design of supramolecular synthons with 8-aminoquinoline-based ligands:

| Interaction Type | Participating Groups on Ligand | Potential Complementary Groups | Resulting Synthon Motif |

| Hydrogen Bonding | 8-Amino group (-NH₂) | Carboxylate, other N- or O-containing groups | Chains, sheets, or discrete dimers/oligomers |

| 2-Carboxylate group (C=O) | Amino groups, hydroxyl groups, water | Cross-linking between primary chains | |

| π-π Stacking | Quinoline ring system | Aromatic rings of adjacent ligands or co-ligands | Stacked columns or layers |

| Coordination | 8-Amino nitrogen, Quinoline nitrogen | Metal ions | Primary metal-ligand complex (node) |

By systematically combining these interaction motifs, a modular and hierarchical approach to the construction of complex materials can be realized. The reliability of these supramolecular synthons is fundamental to advancing the field of crystal engineering from simple structures to highly ordered, functional materials.

Applications in Advanced Chemical and Material Science Research

Development of Chemical Probes and Analytical Tools Utilizing Quinoline-2-carboxylates

The unique structure of quinoline-2-carboxylates, featuring a nitrogen atom within the aromatic system and a carboxyl group at the 2-position, provides an ideal foundation for constructing chemical sensors. The 8-amino substitution further enhances this potential by introducing an additional coordination site, creating a pincer-like arrangement that can selectively bind to specific metal ions.

Principles of Chemosensor Design for Selective Metal Ion Detection (e.g., Zn(II), Fe(III), Cu(II), Cr(III))

The design of chemosensors based on the 8-aminoquinoline-2-carboxylate framework hinges on the principles of coordination chemistry and molecular recognition. The core concept involves integrating a signaling unit (the quinoline (B57606) fluorophore/chromophore) with a receptor unit (the binding site composed of the quinoline nitrogen, the 8-amino group, and the 2-carboxylate group). nih.gov 8-Aminoquinolines are particularly effective molecular motifs for creating ion sensors that chelate analytes. researchgate.net They are recognized as valuable metal-ion chelators, especially for transition metals like Cu(II), Ni(II), and Zn(II). researchgate.net

The selectivity for a specific metal ion is governed by several factors:

Hard and Soft Acid-Base (HSAB) Theory: The nitrogen and oxygen donor atoms of the quinoline ligand are tailored to match the properties of the target metal ion.

Chelate Effect: The tridentate nature of the 8-aminoquinoline-2-carboxylate scaffold allows it to form stable, five- or six-membered chelate rings upon binding a metal ion, enhancing the stability of the resulting complex.

Steric and Electronic Tuning: The quinoline backbone can be modified with various substituents to fine-tune the size and electronic properties of the binding pocket, thereby improving affinity and selectivity for a target ion. researchgate.net

The binding event between the chemosensor and the metal ion induces a measurable change in the molecule's photophysical properties, such as a shift in the absorption or fluorescence spectrum, which forms the basis for detection. nih.gov For instance, a novel mono Schiff base of a quinoline derivative was designed as a reversible fluorescent-colorimetric receptor for Pb²⁺ ions, demonstrating a selective "on-off" response upon exposure to the target ion. nih.gov

| Sensor Base | Target Ion(s) | Key Design Principle | Sensing Mechanism | Ref. |

| 8-Aminoquinoline (B160924) | Cu(II), Ni(II), Zn(II) | Pre-organized chelating motif for transition metals. | Chelation-induced spectral changes. | researchgate.net |

| 8-(pyridin-2-ylmethoxy)quinoline-2-carboxylic acid | Cu(II) | Coupled with carbon dots to act as a nanocomposite sensor. | Fluorescence "turn-off". | rsc.org |

| Quinoline Mono Schiff Base | Pb(II) | Imine-quinoline moiety forms a coordination pocket. | Colorimetric and Fluorescent "on-off". | nih.gov |

Fluorometric Sensing Mechanisms and Selectivity Enhancement Strategies

Fluorometric sensing is a highly sensitive detection method that relies on changes in the fluorescence properties of a chemosensor upon analyte binding. Quinoline derivatives are excellent candidates for fluorescent sensors due to their inherent fluorescence and the amenability of their structure to modification. nih.gov The primary mechanisms governing this process in quinoline-based sensors are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the molecule contains an electron-donating part and an electron-accepting part. Upon excitation with light, an electron is transferred from the donor to the acceptor. Metal ion binding can alter the energy of this charge transfer state, leading to a noticeable shift in the emission wavelength. For example, the complexation of a metal ion can enhance the ICT process, resulting in a detectable colorimetric or fluorometric signal. nih.gov

Photoinduced Electron Transfer (PET): In PET sensors, the fluorophore (quinoline) is linked to a receptor that has a lone pair of electrons (e.g., the amino group). In the absence of a metal ion, excitation of the fluorophore is followed by electron transfer from the receptor, which quenches the fluorescence (fluorescence "off"). When a metal ion binds to the receptor, it lowers the energy of the lone pair, preventing the electron transfer and restoring fluorescence (fluorescence "on").

Selectivity is enhanced by carefully designing the receptor site to have a high affinity for a specific ion. A composite of a quinoline derivative and carbon dots was developed as a "turn-off" fluorescent chemosensor for Cu²⁺ ions. rsc.org This sensor demonstrated high sensitivity and selectivity, with a distinct fluorescence quenching observed specifically in the presence of Cu²⁺. rsc.org The quenching mechanism and the coordination mode with the copper ion were key to its selectivity. rsc.org

Spectrophotometric Determination Methodologies for Trace Elements

Spectrophotometry offers a robust, accessible, and often rapid method for quantifying trace elements. These methods are based on the formation of a colored complex between the analyte and a chromogenic reagent, where the intensity of the color is proportional to the concentration of the analyte, as described by the Beer-Lambert law. repec.org

The procedure for spectrophotometric determination using a quinoline-based reagent typically involves several key steps: nih.gov

Sample Preparation: The sample containing the trace element is brought into a solution, often using an appropriate solvent like dilute hydrochloric acid to ensure stability. nih.gov

Complex Formation: The quinoline reagent is added to the sample solution. For instance, 8-hydroxyquinoline (B1678124) reacts with zinc to form a stable chelate complex. repec.org

Measurement: A double-beam spectrophotometer is used to measure the absorbance of the resulting colored solution at its wavelength of maximum absorption (λmax). nih.gov For the zinc-8-hydroxyquinoline chelate, the λmax is at 384 nm. repec.org

Quantification: A standard calibration curve is prepared by measuring the absorbance of several solutions of known concentrations. The concentration of the unknown sample is then determined by comparing its absorbance to the calibration curve. nih.gov

These methods have been successfully applied to determine metals in various samples. A simple and sensitive spectrophotometric method using 8-hydroxyquinoline was developed for the determination of zinc in pharmaceutical samples, demonstrating good accuracy and recovery percentages. repec.org Similarly, other methods have been established for halogenated 8-hydroxyquinoline derivatives by reacting them with 4-aminoantipyrine (B1666024) to produce a red dye with an absorption peak at 500 nm. nih.gov

Role in Catalyst Design and Ligand Development for Homogeneous and Heterogeneous Catalysis

The rigid backbone and versatile coordination capabilities of the quinoline-2-carboxylate structure make it an outstanding scaffold for the development of ligands in both homogeneous and heterogeneous catalysis. These ligands can precisely control the steric and electronic environment around a metal center, influencing the activity, selectivity, and efficiency of catalytic transformations. researchgate.net

Design of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. Quinoline-containing motifs are central to the design of numerous successful chiral ligands. thieme-connect.comresearchgate.net The design of these ligands often follows established principles, such as the incorporation of C₂ symmetry, which can reduce the number of possible transition states and simplify the prediction of stereochemical outcomes. nih.gov

The synthesis of chiral quinoline-based ligands is modular, allowing for systematic variation. For example, chiral Schiff base ligands can be readily prepared by condensing quinoline aldehydes or ketones with chiral amines or amino alcohols. thieme-connect.com The electronic properties of these ligands can have a significant impact on enantioselectivity; ligands with electron-donating groups often yield higher enantiomeric excess (ee) in certain reactions compared to those with electron-withdrawing groups. polyu.edu.hk

A notable example is an axially chiral quinoline-2-carboxylic acid-copper catalyst developed for the enantioselective synthesis of BINOLs (1,1'-bi-2-naphthol), achieving high yields and enantioselectivities. nih.gov This demonstrates how the quinoline-2-carboxylate unit can be integrated into a sophisticated, axially chiral framework to induce asymmetry in a powerful oxidative coupling reaction. nih.gov

| Ligand Type | Metal | Reaction Type | Key Finding | Ref. |

| Axially Chiral Quinoline-2-Carboxylic Acid | Cu(II) | Enantioselective oxidative coupling of 2-naphthols | In situ dimeric coordination generates a highly effective catalyst for synthesizing chiral BINOLs. | nih.gov |

| Dipyridinyl Phosphine (B1218219) Type Ligands | Ir(I) | Asymmetric hydrogenation of 8-substituted quinolines | Ligands with electron-donating groups (e.g., OMe) led to high enantioselectivities (up to 96% ee). | polyu.edu.hk |

| Chiral Schiff Base (from quinoline ketones and chiral amino alcohols) | N/A | Ligand Synthesis for various applications | Modular synthesis allows for the creation of a library of ligands for reactions like allylic oxidation. | thieme-connect.com |

Development of Ligand Scaffolds for Organometallic Catalysis

Beyond asymmetry, the quinoline-2-carboxylate scaffold is a workhorse in the broader field of organometallic catalysis. Its derivatives serve as L-type ligands, donating electron density to a metal center to stabilize it and modulate its reactivity. Quinoline-2-carboxylates are recognized as broadly useful ligands in a variety of metal-catalyzed reactions. researchgate.net

The design often focuses on creating multidentate ligands that can form stable complexes with transition metals. For instance, tri(8-quinolinyl)stibane has been synthesized and used to create platinum-antimony (Pt-Sb) complexes. acs.org In these structures, the quinoline units act as L-type donor "side arms" that can coordinate to the platinum center. The number of coordinating arms can be controlled, influencing the geometry and electronic properties of the resulting organometallic complex. acs.org Such ligand design is crucial for developing catalysts for a range of transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.net The synthesis of these ligands, such as reacting 2-aminobenzaldehydes with pyruvate (B1213749) in the presence of an aldolase, provides chemoenzymatic routes to quinaldic acids (quinoline-2-carboxylic acids) under mild conditions, further expanding their accessibility for catalytic applications. researchgate.net

Building Blocks for Complex Molecular Architectures and Specialty Chemicals

Methyl 8-aminoquinoline-2-carboxylate is a versatile chemical compound that serves as a fundamental building block in the synthesis of a wide array of complex organic molecules and advanced materials. Its unique structure, featuring an aromatic quinoline core with strategically placed amino and methyl carboxylate functional groups, allows for diverse chemical transformations. This enables its use in the construction of specialty chemicals, including pigments, functionalized heterocycles, and precisely engineered self-assembling polymers.

Precursors for Advanced Pigments and Dyes (e.g., Quinophthalone Series)

The quinoline framework is central to a class of high-performance pigments known as quinophthalones. The synthesis of these pigments typically involves a condensation reaction between a quinaldine (B1664567) derivative (a 2-methylquinoline) and phthalic anhydride. Specifically, 2-methyl-8-aminoquinoline, also called 8-aminoquinaldine, is an important intermediate in the production of such dyes. google.com

The standard mechanism for quinophthalone formation requires the acidic protons of the methyl group at the 2-position of the quinoline ring to react with the anhydride. This compound, the subject of this article, possesses a methyl ester (carboxylate) group at the 2-position, not a simple methyl group. This carboxylate group lacks the necessary reactive protons and therefore does not undergo the characteristic condensation reaction to form pigments of the quinophthalone series. While the 8-aminoquinoline core is relevant to the dye industry, this compound itself is not a direct precursor for this specific class of pigments due to the nature of its substituent at the 2-position.

Synthesis of Functionalized Heterocyclic Compounds for Diverse Applications

The distinct arrangement of functional groups on the this compound scaffold makes it an exceptionally valuable platform for synthesizing a diverse range of functionalized heterocyclic compounds. The 8-amino group and the 2-carboxylate group (or its corresponding carboxylic acid) can be independently or sequentially modified to build complex molecular architectures.

The 8-aminoquinoline moiety is a well-established building block for creating molecules with specific functions, such as ion sensors and therapeutic agents. researchgate.netarkat-usa.org Researchers have developed numerous strategies to elaborate on this core structure:

Amide Bond Formation: The amino group is readily acylated to form amides. For instance, 8-aminoquinoline has been successfully coupled with natural triterpenoic acids, such as oleanonic and ursonic acid, after converting the acids to their acyl chlorides. mdpi.com This reaction creates complex hybrid molecules, and the resulting 8-aminoquinoline amide moiety is also valuable for its ability to form stable complexes with transition metals. google.commdpi.com

Directing Group in C–H Activation: The 8-aminoquinoline group can function as a powerful directing group in transition metal-catalyzed C–H activation reactions. nih.gov This allows for the precise and efficient introduction of new aryl or heteroaryl groups onto a target molecule, providing a route to novel and complex structures that would be difficult to synthesize otherwise. nih.govacs.org This strategy has been used to create chiral cyclobutane (B1203170) derivatives from natural terpenes. nih.gov

Precursor to Other Functional Groups: The functional groups on the quinoline ring can be transformed to create other useful building blocks. For example, related 8-bromo-2-methylquinoline (B152758) can be converted into 8-aminoquinoline-2-carbaldehyde. researchgate.netarkat-usa.org This aldehyde is a versatile intermediate, offering a reactive site for further chemical transformations to fine-tune molecular properties for applications like chemosensors. researchgate.netarkat-usa.org

Multicomponent Reactions: The 8-aminoquinoline scaffold is suitable for use in multicomponent reactions, such as the Povarov reaction (an aza-Diels-Alder reaction), to generate complex polycyclic systems in a single step. rsc.org

These synthetic strategies highlight the role of the 8-aminoquinoline-2-carboxylate structure as a foundational element for producing a wide range of heterocyclic compounds with applications in medicinal chemistry, materials science, and analytical chemistry. nih.govnih.gov

| Synthetic Strategy | Reactant(s) / Reagent(s) | Resulting Functionalized Compound Type | Potential Application | Source(s) |

|---|---|---|---|---|

| Amidation | Carboxylic Acids (e.g., Triterpenoic acids) | 8-Aminoquinoline Amides | Biologically active compounds, Metal complexation | google.commdpi.com |

| C–H Arylation (as directing group) | Aryl Halides, Palladium catalyst | Aryl-substituted molecules | Natural product-like compounds, Small molecule libraries | nih.govacs.org |

| Povarov Reaction | Enol ethers, Aldehydes | Substituted Phenanthrolines | Complex polycyclic heterocycles | rsc.org |

| Derivatization | Coupling with Melatonin or Dansyl groups | Hybrid molecules | Multifunctional therapeutic agents, Fluorescent probes | nih.govnih.gov |

Application in Foldamer Design and Self-Folding Polymer Chemistry

This compound, typically after hydrolysis of the ester to its carboxylic acid form (8-aminoquinoline-2-carboxylic acid), is a critical monomer in the field of foldamer chemistry. Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking biological polymers like proteins.

Oligoamides composed of 8-aminoquinoline-2-carboxylic acid units are known to fold into stable, helical structures in a variety of solvents. researchgate.net The specific geometry of this monomer, where the amino and carboxylate groups are in an "ortho-like" arrangement on the quinoline ring, imposes a strong structural constraint on the polymer backbone. uni-muenchen.de This constraint is the driving force behind the formation of highly curved helices. researchgate.netuni-muenchen.de

Key research findings highlight the unique properties of this monomer:

High Curvature: The 8-amino-2-carboxylate substitution pattern results in a significant turn, with a folding angle of less than 60 degrees between monomer units. uni-muenchen.de

Efficient Folding: Due to this high curvature, only 2.5 monomer units are required to complete one full turn of the helix. uni-muenchen.de This is a remarkably efficient folding process compared to other, more linear monomers.

Structural Stability: The helical structure is stabilized by intramolecular hydrogen bonds between the amide protons and the nitrogen atom of the quinoline ring system, as well as by π-stacking interactions between the aromatic quinoline units. researchgate.net

Biomolecular Recognition: These synthetic foldamers have shown the ability to engage in specific biological interactions. Helical oligoamides based on 8-aminoquinoline-2-carboxylic acid and decorated with cationic side chains have been found to selectively interact with DNA G-quadruplex structures, which are implicated in gene regulation. nih.gov

The predictable and stable folding behavior of polymers derived from 8-aminoquinoline-2-carboxylate makes them ideal building blocks for designing complex, functional nanostructures and for mimicking the structural and functional properties of biological macromolecules. uni-muenchen.de

| Monomer | Positional Isomerism | Folding Angle | Units per Helical Turn (Approx.) | Resulting Oligomer Shape | Source(s) |

|---|---|---|---|---|---|

| 8-Aminoquinoline-2-carboxylate | "ortho-like" | < 60° | 2.5 | Highly Curved / Helical | uni-muenchen.de |

| 7-Aminoquinoline-2-carboxylate | "meta-like" | < 120° | 4.5 | Less Curved / Wider Helix | uni-muenchen.de |

| 6-Aminoquinoline-2-carboxylate | "para-like" | ~ 180° | N/A (linear) | Slightly Curved / Rod-like | uni-muenchen.deuni-muenchen.de |

Theoretical and Computational Studies on Methyl 8 Aminoquinoline 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and reactivity of molecules like Methyl 8-aminoquinoline-2-carboxylate. mdpi.comresearchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties, providing a balance between accuracy and computational cost. For quinoline (B57606) derivatives, DFT has been successfully used to optimize molecular geometries, finding that predicted bond lengths and angles are generally in good agreement with experimental X-ray crystal structure data. researchgate.netmdpi.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For systems involving quinoline derivatives, theoretical calculations can interpret the direction of reactions, such as methylation, by evaluating the electron distribution and geometry of the molecule's anion. mdpi.com By calculating the energy barriers associated with different pathways, researchers can predict the most likely mechanism. This capability is vital in catalysis, where understanding the role of a catalyst in lowering the activation energy of a specific step is key to designing more efficient catalytic processes.

A significant application of DFT is the prediction of spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correlate with the absorption bands observed in UV-Vis spectra. researchgate.net For 8-aminoquinoline (B160924) (8-AMQ) based systems, NMR chemical shifts can also be calculated and compared with experimental data to confirm structural arrangements. acs.org Noticeable shifts in NMR peaks upon the formation of metal complexes with 8-AMQ, for instance, can be rationalized and understood through DFT calculations. acs.org Furthermore, DFT can provide insights into binding affinities by calculating the interaction energies between the molecule and a target, such as a biological receptor or a metal center, which is crucial for drug design and materials science.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sapub.org The energy, shape, and distribution of these orbitals are key indicators of a molecule's reactivity and kinetic stability. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a particularly important parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com In studies of 8-aminoquinoline derivatives, the calculated HOMO-LUMO energy gap has been used to predict their potent biological functions. nih.govresearchgate.net FMO analysis supports the understanding of conductive behavior and stability in metal complexes involving 8-aminoquinoline. acs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the quinoline ring, indicating susceptibility to nucleophilic attack. |

| HOMO | -5.8 | Distributed across the 8-amino group and the aromatic system, indicating sites for electrophilic attack. |

| Energy Gap (ΔE) | 4.3 | Suggests moderate chemical reactivity and stability. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wisc.edu This method is particularly useful for quantifying charge transfer interactions and understanding delocalization and hyperconjugation effects.

NBO analysis calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu For quinoline derivatives, NBO analysis has been used to identify significant π-π* orbital interactions within the aromatic rings, contributing to their stability. dergi-fytronix.com These calculations can reveal intramolecular charge transfer mechanisms, which are essential for understanding a molecule's electronic properties and reactivity. acs.orgdergi-fytronix.com The analysis of natural atomic charges derived from NBO calculations also helps in understanding the electrostatic potential and reactive sites of the molecule. dergi-fytronix.com

Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Quinoline System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C5-C6) | π(C7-C8) | 20.5 | Intramolecular π-π delocalization |

| LP(1) N1 | π(C2-C3) | 18.2 | Lone pair delocalization |

| π(C2-C3) | π(N1-C9) | 22.1 | Intramolecular π-π* delocalization |

Note: Data is illustrative, based on typical values for aromatic heterocyclic systems.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Analysis for Supramolecular Systems